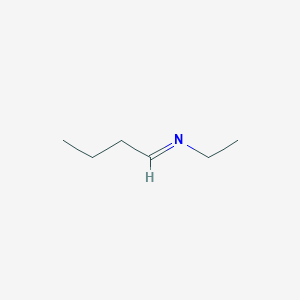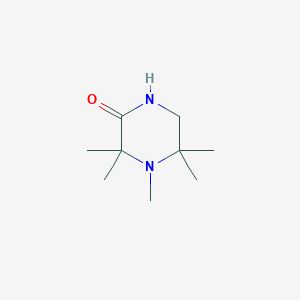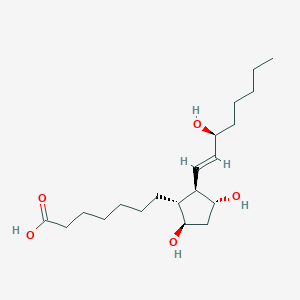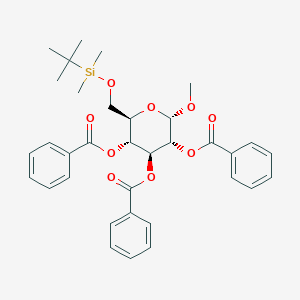
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate (MCQC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of quinoxaline and is commonly referred to as MCQC. MCQC has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate can be achieved through a multi-step process involving the reaction of various starting materials.
Starting Materials
2-chloroquinoxaline, sodium cyanide, methyl chloroacetate, sodium hydride, dimethylformamide
Reaction
Step 1: 2-chloroquinoxaline is reacted with sodium cyanide in the presence of sodium hydride and dimethylformamide to form 3-chloroquinoxaline-2-carbonitrile., Step 2: The resulting 3-chloroquinoxaline-2-carbonitrile is then reacted with methyl chloroacetate in the presence of a base to form methyl (3-chloroquinoxalin-2-yl)(cyano)acetate., Step 3: The product is purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has also been used in studies of the immune system and in studies of the effects of drugs on the nervous system.
Mecanismo De Acción
The exact mechanism of action of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the regulation of acetylcholine and prostaglandin levels. It is also believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has been shown to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several advantages for laboratory experiments. It is a stable compound and is easy to synthesize in high yields. It is also relatively non-toxic and has low environmental impact. However, it is not suitable for use in humans due to its potential toxicity.
Direcciones Futuras
There are several potential future directions for research on Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. One potential direction is to further investigate the biochemical and physiological effects of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. Another potential direction is to investigate the potential therapeutic applications of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. Additionally, further research could be done to investigate the potential of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate as an antioxidant. Finally, further research could be done to investigate the potential of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate as an inhibitor of enzymes involved in the regulation of acetylcholine and prostaglandin levels.
Propiedades
IUPAC Name |
methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-12(17)7(6-14)10-11(13)16-9-5-3-2-4-8(9)15-10/h2-5,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDTUUXGELOIDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585336 |
Source


|
| Record name | Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |
CAS RN |
10176-23-5 |
Source


|
| Record name | Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[2-(Difluoromethoxy)phenyl]acrylic acid](/img/structure/B157748.png)
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)

